N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines elements of benzodiazole, triazolopyridine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole ring, the construction of the triazolopyridine core, and the final coupling to form the carboxamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired transformation occurs efficiently and selectively .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can form hydrogen bonds, π-cation interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Comazaphilone I: A compound with a similar planar structure but distinct configuration.
ATG12-ATG3 Inhibitors: Compounds that inhibit protein-protein interactions, similar in their potential therapeutic applications.
Uniqueness
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N6O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H18N6O2/c1-10(2)15(16-19-12-5-3-4-6-13(12)20-16)21-17(25)11-7-8-14-22-23-18(26)24(14)9-11/h3-10,15H,1-2H3,(H,19,20)(H,21,25)(H,23,26) |
InChI Key |
ZSNBWCBIYQMYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CN4C(=NNC4=O)C=C3 |
Origin of Product |
United States |
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